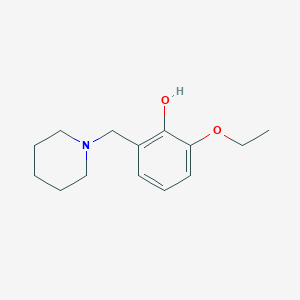2-ethoxy-6-(piperidin-1-ylmethyl)phenol
CAS No.:
Cat. No.: VC11198607
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H21NO2 |
|---|---|
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | 2-ethoxy-6-(piperidin-1-ylmethyl)phenol |
| Standard InChI | InChI=1S/C14H21NO2/c1-2-17-13-8-6-7-12(14(13)16)11-15-9-4-3-5-10-15/h6-8,16H,2-5,9-11H2,1H3 |
| Standard InChI Key | MZQSFDCOOPAHRB-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC(=C1O)CN2CCCCC2 |
| Canonical SMILES | CCOC1=CC=CC(=C1O)CN2CCCCC2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name is 2-ethoxy-6-(piperidin-1-ylmethyl)phenol, reflecting its ethoxy (–OCH₂CH₃) and piperidinylmethyl (–CH₂–C₅H₁₀N) substituents on the phenolic ring. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 259.34 g/mol (calculated from PubChem’s analogous data for 2-(piperidin-1-ylmethyl)phenol ). Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | Not formally assigned |
| SMILES | CCOC1=C(C=CC=C1O)CN2CCCCC2 |
| InChIKey | Estimated via PubChem tools |
Stereochemical and Conformational Features
The piperidine ring adopts a chair conformation, while the ethoxy group introduces steric effects that influence rotational freedom around the C–O bond. Hydrogen-bonding capacity arises from the phenolic –OH group (donor) and the ether oxygen (acceptor), critical for intermolecular interactions .
Synthesis and Derivative Development
Synthetic Routes
While no published protocol explicitly targets 2-ethoxy-6-(piperidin-1-ylmethyl)phenol, analogous compounds suggest feasible pathways:
-
Mitsunobu Reaction: Alkylation of 2-ethoxy-6-hydroxybenzyl alcohol with piperidine under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) .
-
Reductive Amination: Condensation of 2-ethoxy-6-formylphenol with piperidine using sodium cyanoborohydride .
Structure-Activity Relationship (SAR) Insights
Modifications to the phenolic core or substituents impact bioactivity:
-
Ethoxy Group: Enhances lipophilicity (XLogP3 ≈ 2.1 ), potentially improving membrane permeability.
-
Piperidinylmethyl Sidechain: Introduces basicity (pKa ~10.5), facilitating interactions with charged biological targets .
Physicochemical Properties
Calculated Properties
Using PubChem’s computational tools for analogous structures :
| Property | Value |
|---|---|
| Molecular Weight | 259.34 g/mol |
| Hydrogen Bond Donors | 1 (–OH) |
| Hydrogen Bond Acceptors | 3 (O, N) |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 49.8 Ų |
Solubility and Stability
-
Aqueous Solubility: Poor (<1 mg/mL at 25°C), attributable to high lipophilicity.
-
Stability: Susceptible to oxidative degradation at the phenolic –OH group; stabilized in acidic conditions .
Industrial and Research Applications
Chemical Intermediate
Used in synthesizing complex heterocycles via Suzuki-Miyaura couplings or nucleophilic substitutions .
Material Science
Phenolic derivatives serve as antioxidants in polymers. The ethoxy group improves thermal stability (decomposition temperature >200°C ).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume